Utibaprilat

Description

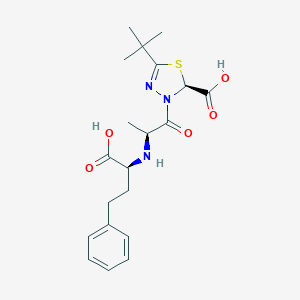

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-tert-butyl-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5S/c1-12(21-14(17(25)26)11-10-13-8-6-5-7-9-13)15(24)23-16(18(27)28)29-19(22-23)20(2,3)4/h5-9,12,14,16,21H,10-11H2,1-4H3,(H,25,26)(H,27,28)/t12-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWZQGVRPRWXQK-NOLJZWGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(SC(=N1)C(C)(C)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@@H](SC(=N1)C(C)(C)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149015 | |

| Record name | Utibaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109683-79-6 | |

| Record name | Utibaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109683796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Utibaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UTIBAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN82541NHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Utibaprilat's Mechanism of Action: A Technical Guide to a Tissue-Specific ACE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Utibaprilat, the active diacid metabolite of the prodrug utibapril, is a potent inhibitor of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the powerful vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. This compound's mechanism of action, therefore, lies in its ability to block this enzymatic activity, leading to a reduction in angiotensin II levels and an increase in bradykinin levels. This dual action results in vasodilation and a subsequent lowering of blood pressure. Notably, preclinical studies have demonstrated that utibapril exhibits a degree of tissue-specific ACE inhibition, with a preferential effect on vascular ACE over plasma ACE at lower doses. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, including available quantitative data, detailed experimental protocols for assessing ACE inhibition, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

This compound exerts its pharmacological effects by competitively inhibiting the angiotensin-converting enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[1] The inhibition of ACE by this compound prevents the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone, promoting sodium and water retention, and contributes to vascular and cardiac hypertrophy.

By blocking the formation of angiotensin II, this compound leads to:

-

Vasodilation: Reduced levels of angiotensin II result in the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

-

Reduced Aldosterone Secretion: Lower angiotensin II levels decrease the stimulus for aldosterone release from the adrenal cortex, leading to reduced sodium and water retention.

Simultaneously, ACE is responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases the local concentration of bradykinin, which further contributes to vasodilation and the overall antihypertensive effect.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and this compound Inhibition

Caption: this compound inhibits ACE, blocking Angiotensin II production and bradykinin degradation.

Quantitative Data: In Vivo ACE Inhibition

Preclinical studies in normal Wistar rats have demonstrated the dose-dependent and tissue-specific ACE inhibitory effects of oral administration of the prodrug utibapril for 30 days. The following table summarizes the key findings from the study by Buikema et al. (1997). It is important to note that these data reflect the effects of the prodrug utibapril, which is metabolized to the active this compound in vivo.

| Dose of Utibapril (µg/kg/day) | Plasma ACE Inhibition (%) | Renal ACE Inhibition (%) | Vascular (Aorta) ACE Inhibition (%) |

| 2 | Not Significant | Not Significant | Significant |

| 10 | Not Significant | Not Significant | Significant |

| 50 | Not Significant | Significant | Significant |

| 250 | Significant | Significant | Significant |

Data extracted from the abstract of Buikema H, et al. J Cardiovasc Pharmacol. 1997 May;29(5):684-91.

These results suggest a preferential inhibition of vascular ACE at lower doses of utibapril, with significant inhibition of plasma and renal ACE occurring at higher doses. This tissue-specific activity may have implications for the drug's therapeutic profile.

Experimental Protocols

The determination of ACE inhibitory activity is crucial for characterizing the potency of compounds like this compound. Below are detailed methodologies for common in vitro ACE inhibition assays.

In Vitro Fluorometric ACE Inhibition Assay

This method is based on the cleavage of a fluorogenic substrate by ACE, leading to an increase in fluorescence.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)

-

Assay buffer (e.g., 150 mM Tris-HCl buffer, pH 8.3, containing 0.1 µM ZnCl₂)

-

Test compound (this compound) at various concentrations

-

96-well black microplate

-

Microplate fluorometer (Excitation: ~320-340 nm, Emission: ~405-420 nm)

Procedure:

-

Prepare a working solution of ACE in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

To each well of the 96-well plate, add:

-

20 µL of the this compound solution (or buffer for control wells).

-

20 µL of the ACE working solution.

-

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 200 µL of the pre-warmed fluorogenic substrate solution to each well.

-

Immediately begin monitoring the fluorescence intensity at 37°C in kinetic mode for at least 30 minutes, with readings taken every 1-2 minutes.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of ACE inhibition for each concentration of this compound compared to the control (no inhibitor).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Fluorometric ACE Inhibition Assay

Caption: Workflow for determining ACE inhibitory activity using a fluorometric assay.

Biochemical Assessment of Tissue ACE Activity (Methodology based on Buikema et al., 1997)

While the full detailed protocol from the Buikema et al. (1997) study is not publicly available, the general approach for assessing tissue ACE activity involves the following steps:

Tissue Homogenization:

-

Tissues of interest (e.g., aorta, kidney) are harvested and immediately placed in ice-cold buffer.

-

The tissues are minced and then homogenized in a suitable buffer (e.g., phosphate buffer) using a tissue homogenizer.

-

The homogenate is then centrifuged at a low speed to remove cellular debris, and the resulting supernatant is used for the ACE activity assay.

ACE Activity Assay: The ACE activity in the tissue homogenates can be determined using a spectrophotometric or fluorometric method, similar to the in vitro assay described above, often using a radiolabeled or synthetic substrate. The activity is typically normalized to the protein concentration of the homogenate.

Conclusion

This compound is a potent inhibitor of the angiotensin-converting enzyme, which is the primary mechanism underlying its antihypertensive effects. Its mode of action involves the dual effects of reducing the production of the vasoconstrictor angiotensin II and preventing the degradation of the vasodilator bradykinin. Preclinical evidence suggests a preferential inhibition of vascular ACE by its prodrug, utibapril, which may confer a favorable therapeutic profile. The quantitative assessment of ACE inhibition, through well-defined in vitro and in vivo experimental protocols, is essential for the continued research and development of this and other ACE inhibitors. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of cardiovascular pharmacology.

References

The Pharmacokinetic Profile of Utibaprilat in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic properties of utibaprilat, the active metabolite of the vasopeptidase inhibitor sampatrilat, in various preclinical models. While specific quantitative data for this compound in the public domain is limited, this document synthesizes established principles of ACE inhibitor pharmacokinetics to present an illustrative profile. This guide details generalized experimental methodologies for assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species. Furthermore, it visualizes the canonical signaling pathway of angiotensin-converting enzyme (ACE) inhibitors to provide mechanistic context. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the development of similar cardiovascular drugs.

Introduction

This compound is a potent inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), classifying it as a vasopeptidase inhibitor. Its dual mechanism of action offers potential therapeutic advantages in cardiovascular diseases by simultaneously reducing the vasoconstrictive effects of angiotensin II and potentiating the vasodilatory and natriuretic effects of natriuretic peptides. Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for predicting its behavior in humans and establishing a safe and effective dosing regimen. This guide summarizes the expected pharmacokinetic characteristics of this compound and outlines the standard experimental procedures used to determine these parameters.

Illustrative Pharmacokinetic Data

Due to the limited availability of specific public data on this compound's preclinical pharmacokinetics, the following tables present illustrative data based on typical pharmacokinetic profiles observed for ACE inhibitors in rats, dogs, and monkeys. These values are intended for demonstrative purposes to highlight the key parameters and expected inter-species variations.

Table 1: Illustrative Single-Dose Oral Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability (%) |

| Rat | 10 | 850 | 1.5 | 4200 | 3.5 | 45 |

| Dog | 5 | 1200 | 2.0 | 7500 | 5.0 | 60 |

| Monkey | 5 | 1500 | 1.0 | 8200 | 4.2 | 70 |

Table 2: Illustrative Single-Dose Intravenous Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·hr/mL) | Half-life (hr) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Rat | 2 | 2500 | 9333 | 3.2 | 3.6 | 0.9 |

| Dog | 1 | 3000 | 12500 | 4.8 | 1.3 | 0.5 |

| Monkey | 1 | 3500 | 11714 | 4.0 | 1.4 | 0.4 |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for conducting pharmacokinetic studies of compounds like this compound in preclinical models.

Animal Models

-

Species: Male and female Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used.

-

Health Status: Animals are confirmed to be healthy and free of disease prior to the study.

-

Housing: Animals are housed in controlled environments with standard light-dark cycles, temperature, and humidity.

-

Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight before dosing.

Administration of this compound

-

Oral Administration:

-

Formulation: this compound is typically dissolved or suspended in a suitable vehicle such as water, saline, or a solution of 0.5% methylcellulose.

-

Procedure: The formulation is administered via oral gavage using a suitable gauge needle for rats, or in a gelatin capsule for dogs and monkeys.

-

-

Intravenous Administration:

-

Formulation: this compound is dissolved in a sterile, isotonic solution suitable for injection.

-

Procedure: The solution is administered as a bolus injection or a short infusion into a prominent vein, such as the tail vein in rats or the cephalic vein in dogs and monkeys.

-

Blood Sampling

-

Schedule: Blood samples are collected at predetermined time points, typically including a pre-dose sample and multiple samples post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Collection: Blood is collected from the jugular vein or tail vein in rats, and from the cephalic or saphenous vein in dogs and monkeys.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Plasma concentrations of this compound are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Validation: The method is validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with standard software such as WinNonlin.

-

Parameters: Key parameters calculated include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.

Signaling Pathway and Experimental Workflow

ACE Inhibitor Signaling Pathway

This compound, as an ACE inhibitor, primarily functions within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention for ACE inhibitors.

An In-depth Technical Guide to the Synthesis and Purification of Utibaprilat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Utibaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, plays a crucial role in the management of hypertension. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound. It details the chemical pathways, experimental protocols, and purification strategies necessary to obtain high-purity this compound for research and development purposes. Quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby leading to vasodilation and a reduction in blood pressure. This compound is the active form of the prodrug zofenopril, which is hydrolyzed in vivo to yield the active sulfhydryl compound. This guide focuses on the chemical synthesis and purification of this compound, providing a technical resource for professionals in drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of key intermediates, followed by their coupling to form the prodrug zofenopril, and a final hydrolysis step to yield this compound.

Synthesis of Key Intermediates

The primary intermediates required for the synthesis of zofenopril are (2S,4S)-4-(phenylthio)-L-proline hydrochloride and (S)-3-(benzoylthio)-2-methylpropanoic acid.

A patented method for the synthesis of (2S,4S)-4-(phenylthio)-L-proline hydrochloride involves the following steps[1]:

-

Esterification: N-acetyl-L-hydroxyproline is reacted with methanol.

-

Sulfonylation: The resulting ester is treated with p-toluenesulfonyl chloride.

-

Thiophenylation: The sulfonylated product is reacted with thiophenol.

-

Hydrolysis and Deprotection: The product is then hydrolyzed and the acetyl group is removed to yield (2S,4S)-4-(phenylthio)-L-proline hydrochloride.

Another patented approach for the synthesis of this intermediate starts from L-hydroxyproline and involves esterification with methanol and thionyl chloride, followed by BOC protection, reaction with diphenyl disulfide and tributylphosphine, and finally deprotection and recrystallization to yield the desired product with a purity of 98%[2].

The second key intermediate, (S)-3-(benzoylthio)-2-methylpropanoic acid, can be synthesized and converted to its acyl chloride for the subsequent coupling reaction. This involves reacting (S)-3-(benzoylthio)-2-methylpropanoic acid with thionyl chloride[1].

Synthesis of Zofenopril

Zofenopril is synthesized by the coupling of the two key intermediates. A common method involves the reaction of (S)-3-(benzoylthio)-2-methylpropionyl chloride with (cis)-4-thiophenyl-L-proline hydrochloride[1]. The reaction is typically carried out in an aqueous medium at a controlled pH, usually between 8 and 9[1]. After the reaction, the pH is adjusted to 1-2 with hydrochloric acid to precipitate the zofenopril free acid[1].

Experimental Protocol: Synthesis of Zofenopril Free Acid [1]

-

Reaction: (cis)-4-thiophenyl-L-proline hydrochloride is reacted with (S)-3-(benzoylthio)-2-methylpropionyl chloride in a molar ratio of 1:1 to 1:1.2.

-

Solvent: Ethyl acetate is used as the solvent.

-

pH Control: The pH of the reaction mixture is maintained at 8-9.

-

Reaction Time: The mixture is stirred for 4 hours.

-

Work-up: The pH is adjusted to 1-2 with 6mol/L HCl to precipitate the product.

Hydrolysis of Zofenopril to this compound

The final step in the synthesis of this compound is the hydrolysis of the benzoylthioester group of zofenopril to the free sulfhydryl group. This conversion is analogous to the in vivo metabolic process. While specific laboratory-scale hydrolysis protocols for bulk synthesis are not extensively detailed in the public domain, the principle involves basic or acidic hydrolysis of the thioester bond. Care must be taken to avoid degradation of the final product, as the free thiol group in this compound is susceptible to oxidation[3][4]. The use of a reducing agent like 1,4-dithiothreitol (DTT) can help to stabilize the thiol group during and after the reaction[4][5].

A general approach for the deprotection of a similar S-acetyl group to yield a free thiol involves treatment with ammonia in methanol under an inert atmosphere[6]. A similar basic hydrolysis using an alkali hydroxide could be employed for the debenzoylation of zofenopril.

Conceptual Experimental Protocol: Hydrolysis of Zofenopril

-

Reactant: Zofenopril free acid.

-

Reagent: An aqueous solution of a base such as sodium hydroxide or potassium hydroxide.

-

Solvent: A suitable solvent system that allows for the dissolution of zofenopril and is compatible with the hydrolysis reaction.

-

Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting thiol.

-

Temperature: The reaction temperature should be controlled to prevent side reactions.

-

Work-up: After completion of the reaction, the mixture would be neutralized and the this compound extracted. The crude product would then be subjected to purification.

Purification of this compound

The purification of this compound is a critical step to ensure the high purity required for pharmaceutical applications. The primary method for purification is chromatography.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound and its prodrug, zofenopril. Reversed-phase HPLC is commonly employed for the separation of these compounds from impurities.

Analytical methods described in the literature for the quantification of zofenopril and zofenoprilat in plasma typically use C8 or C18 columns with a mobile phase consisting of a mixture of methanol and an acidic aqueous buffer (e.g., 0.1% formic acid)[5][7]. These analytical conditions can be scaled up for preparative HPLC to purify larger quantities of this compound.

Table 1: Summary of Chromatographic Conditions for Zofenopril and Zofenoprilat Analysis

| Parameter | Method 1[3] | Method 2[5][7] |

| Column | Not specified | Agilent ZORBAX Eclipse XDB-C8 |

| Mobile Phase | Toluene for extraction, then reconstituted in chromatography solvent | Methanol and 0.1% formic acid solution (85:15, v/v) |

| Detection | Triple-stage-quadrupole mass spectrometer (negative ion spray) | Triple-quadrupole tandem mass spectrometer (positive electrospray ionization) |

| Internal Standard | Fluorine derivatives | Diazepam |

| LLOQ (Zofenopril) | 1 ng/mL | 0.2 ng/mL |

| LLOQ (Zofenoprilat) | 2 ng/mL | 0.5 ng/mL |

For preparative purification, a similar reversed-phase chromatography approach would be used, with adjustments to column size, flow rate, and sample loading to accommodate larger quantities. The fractions containing pure this compound would be collected, and the solvent removed to yield the purified product.

Prevention of Oxidation

A key challenge in the purification and handling of this compound is the potential for oxidation of the free sulfhydryl group, which can lead to the formation of disulfide dimers. To mitigate this, it is crucial to work under an inert atmosphere and to consider the addition of stabilizing agents. In analytical methods, N-ethylmaleimide (NEM) has been used to protect the sulfhydryl group by forming a stable derivative[3]. For bulk purification, the focus would be on minimizing exposure to oxygen and potentially using antioxidants during the process, followed by appropriate storage conditions for the final product.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the RAAS. The following diagram illustrates the mechanism of action.

Caption: Mechanism of action of this compound in the RAAS pathway.

General Synthesis and Purification Workflow

The overall process for producing pure this compound can be summarized in the following workflow diagram.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis and purification of this compound are critical processes in the development of this important antihypertensive agent. The synthesis relies on the efficient preparation of key chiral intermediates, their successful coupling to form the prodrug zofenopril, and a final, carefully controlled hydrolysis step. Purification, primarily through chromatographic techniques, is essential to achieve the high purity required for pharmaceutical use, with special attention paid to preventing the oxidation of the active sulfhydryl group. This guide provides a foundational understanding of these processes to aid researchers and professionals in the field. Further process optimization and development are crucial for efficient and scalable production of this compound.

References

- 1. CN101372472A - Method for synthesizing Zofenopril - Google Patents [patents.google.com]

- 2. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 3. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. US5387697A - Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline - Google Patents [patents.google.com]

- 7. Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

Utibaprilat Target Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated target binding interactions of Utibaprilat and the methodologies for their characterization. As of the latest literature review, specific quantitative binding affinity data (e.g., IC50, Ki, Kd) for this compound against its targets are not publicly available. The information presented herein is based on the known pharmacology of dual angiotensin-converting enzyme (ACE) and neprilysin (NEP) inhibitors and established experimental protocols.

Executive Summary

This compound is classified as a dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP). This dual mechanism of action positions it as a potential therapeutic agent for cardiovascular diseases such as hypertension and heart failure. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key step in the Renin-Angiotensin-Aldosterone System (RAAS).[1] Simultaneously, inhibition of NEP prevents the breakdown of natriuretic peptides, which promote vasodilation and natriuresis, counteracting the effects of the RAAS.[2] This guide outlines the theoretical framework for this compound's target interactions, provides detailed experimental protocols for determining binding affinities, and visualizes the relevant biological pathways and experimental workflows.

Target Binding Affinity (Hypothetical Data)

While specific quantitative data for this compound are not available, the following tables represent the types of data that would be generated from binding affinity studies. The values are for illustrative purposes and are based on data for other dual ACE/NEP inhibitors.[3][4]

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Type | Parameter | Value (nM) |

| Angiotensin-Converting Enzyme (ACE) | Enzymatic Assay | IC50 | [Data Not Available] |

| Angiotensin-Converting Enzyme (ACE) | Radioligand Binding | Ki | [Data Not Available] |

| Neprilysin (NEP) | Enzymatic Assay | IC50 | [Data Not Available] |

| Neprilysin (NEP) | Radioligand Binding | Ki | [Data Not Available] |

Table 2: Hypothetical Binding Kinetics of this compound

| Target Enzyme | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Dissociation Constant (Kd) (nM) |

| Angiotensin-Converting Enzyme (ACE) | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Neprilysin (NEP) | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Signaling Pathways

Renin-Angiotensin-Aldosterone System (RAAS)

This compound's inhibition of ACE is central to its function. The following diagram illustrates the RAAS pathway and the point of ACE inhibition.

Neprilysin (NEP) and Natriuretic Peptide Pathway

The inhibition of NEP by this compound leads to an accumulation of natriuretic peptides, which have beneficial cardiovascular effects.

Experimental Protocols

The following are detailed, representative protocols for determining the in vitro inhibitory activity of a compound like this compound against ACE and NEP.

ACE Inhibition Assay Protocol

This protocol is based on the cleavage of a fluorogenic substrate by ACE.

Materials:

-

Angiotensin-Converting Enzyme (human recombinant)

-

Fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

-

Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.5

-

Test Compound (this compound)

-

Positive Control (e.g., Captopril)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 20 µL of assay buffer (blank), 20 µL of positive control, and 20 µL of each this compound dilution.

-

Add 40 µL of ACE solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) every minute for 30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neprilysin Inhibition Assay Protocol

This protocol utilizes a similar fluorogenic principle to the ACE assay.

Materials:

-

Neprilysin (human recombinant)

-

Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

-

Assay Buffer: 50 mM Tris-HCl, 25 mM NaCl, 5 µM ZnCl2, pH 7.5

-

Test Compound (this compound)

-

Positive Control (e.g., Thiorphan)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 20 µL of assay buffer (blank), 20 µL of positive control, and 20 µL of each this compound dilution.

-

Add 40 µL of NEP solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) every minute for 30 minutes at 37°C.

-

Calculate the rate of reaction.

-

Determine the percent inhibition for each concentration of this compound.

-

Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor.

Conclusion

This compound holds promise as a dual ACE/NEP inhibitor, a class of drugs with significant potential in cardiovascular therapy. While specific binding affinity data for this compound is not yet in the public domain, this guide provides the foundational knowledge for understanding its mechanism of action and the established methodologies for quantifying its interaction with its primary targets. The provided protocols and workflows serve as a comprehensive resource for researchers and drug development professionals in the evaluation of this compound and similar compounds. Further studies are required to elucidate the precise quantitative binding characteristics of this compound and to fully realize its therapeutic potential.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]

- 3. Dual inhibition of angiotensin converting enzyme and neutral endopeptidase by omapatrilat in rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

In Vitro Enzymatic Assays for Utibaprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Utibaprilat is the active metabolite of the prodrug Utibapril and functions as an inhibitor of angiotensin-converting enzyme (ACE). ACE is a key zinc metalloproteinase in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and heart failure.

Given the development of dual-acting inhibitors that target both ACE and Neprilysin (a neutral endopeptidase that degrades natriuretic peptides), it is also pertinent for researchers to evaluate the activity of compounds like this compound against Neprilysin. This guide provides the necessary technical details to perform these in vitro enzymatic assays.

Key Enzymatic Targets and Signaling Pathways

Renin-Angiotensin System (RAS)

The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound's primary mechanism of action is the inhibition of ACE within this pathway.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Quantitative Data Summary

While specific experimental values for this compound are not publicly available, the following table provides a template for summarizing key inhibitory parameters. For comparative purposes, data for known ACE and NEP inhibitors are included. Researchers generating data for this compound should aim to populate a similar table.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| This compound | ACE | Data not available | Data not available | Presumed Competitive | - |

| This compound | Neprilysin | Data not available | Data not available | To be determined | - |

| Captopril | ACE | 1.7 - 23 | - | Competitive | |

| Enalaprilat | ACE | 0.2 - 1.2 | - | Competitive | |

| Sacubitrilat | Neprilysin | 5 | - | Competitive | |

| Omapatrilat | ACE | 5.3 | - | Competitive | |

| Omapatrilat | Neprilysin | 1.3 | - | Competitive |

Note: The IC50 values for reference compounds can vary depending on the substrate and assay conditions.

Detailed Experimental Protocols

The following are detailed methodologies for conducting in vitro enzymatic assays for ACE and Neprilysin inhibition.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the hydrolysis of a synthetic substrate, such as Hippuryl-His-Leu (HHL) or a fluorogenic substrate.

4.1.1. Materials and Reagents

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-His-Leu (HHL) substrate or Fluorogenic ACE substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

-

Assay Buffer: 100 mM HEPES, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂

-

Inhibitor: this compound (in a suitable solvent, e.g., DMSO)

-

Positive Control: Captopril or Enalaprilat

-

Detection Reagent (for HHL substrate): o-phthaldialdehyde (OPA)

-

96-well microplate (black or clear, depending on detection method)

-

Microplate reader (spectrophotometer or fluorometer)

4.1.2. Experimental Workflow

Caption: General experimental workflow for an in vitro ACE inhibition assay.

4.1.3. Assay Procedure

-

Prepare serial dilutions of this compound and the positive control (e.g., Captopril) in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO) to avoid enzyme inhibition.

-

To the wells of a 96-well plate, add 20 µL of the inhibitor dilutions or buffer (for control wells).

-

Add 20 µL of the ACE solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 160 µL of the pre-warmed substrate solution to each well.

-

Incubate the plate at 37°C for 30 to 60 minutes, protecting it from light if a fluorogenic substrate is used.

-

Stop the reaction (if using a non-continuous assay with HHL). For fluorometric assays, proceed directly to detection.

-

Measure the absorbance or fluorescence using a microplate reader. For HHL, the hippuric acid product can be extracted and measured at 228 nm. For fluorogenic substrates, excitation and emission wavelengths will be specific to the substrate used.

4.1.4. Data Analysis

-

Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signal_inhibitor - Signal_blank) / (Signal_control - Signal_blank)] * 100

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Neprilysin (NEP) Inhibition Assay

This protocol utilizes a fluorogenic substrate that is cleaved by NEP to release a fluorescent signal.

4.2.1. Materials and Reagents

-

Recombinant Human Neprilysin

-

Fluorogenic NEP substrate (e.g., Abz-RGFK(Dnp)-P-OH)

-

Assay Buffer: 50 mM Tris, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl₂

-

Inhibitor: this compound (in a suitable solvent, e.g., DMSO)

-

Positive Control: Sacubitrilat or Thiorphan

-

96-well black microplate

-

Fluorescence microplate reader

4.2.2. Assay Procedure

-

Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

Add 20 µL of the inhibitor dilutions or buffer to the wells of a 96-well black microplate.

-

Add 40 µL of the NEP solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the pre-warmed NEP substrate solution to each well.

-

Immediately begin kinetic measurement of fluorescence in a microplate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.

4.2.3. Data Analysis

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of NEP inhibition for each this compound concentration using the reaction velocities.

-

Determine the IC50, Ki, and mechanism of inhibition as described for the ACE inhibition assay.

Conclusion

This technical guide provides a framework for the in vitro enzymatic characterization of this compound. By following the detailed protocols for ACE and Neprilysin inhibition assays, researchers can generate the necessary quantitative data to fully understand the compound's inhibitory profile. The provided diagrams and data table structure serve as valuable tools for experimental planning and data presentation. Future research should focus on generating and publishing the specific IC50 and Ki values for this compound to contribute to the broader scientific understanding of this ACE inhibitor.

The Structure-Activity Relationship of Utibaprilat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utibaprilat is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. As a member of the dicarboxylate-containing class of ACE inhibitors, its mechanism of action involves the blockade of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for the rational design of novel ACE inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of dicarboxylate ACE inhibitors, using enalaprilat, a close structural analog of this compound, as a primary example due to the limited public availability of specific SAR data for this compound itself.

Core Principles of ACE Inhibition by Dicarboxylate Inhibitors

The inhibitory activity of this compound and related compounds is predicated on their ability to mimic the transition state of angiotensin I hydrolysis by ACE. The key pharmacophoric features essential for potent inhibition include:

-

A Zinc-Binding Group: The carboxylate moiety acts as a crucial zinc-binding group, coordinating with the Zn²⁺ ion in the active site of ACE.

-

A C-Terminal Heterocyclic Ring: A proline or a similar N-containing heterocyclic ring at the C-terminus is vital for binding to the S2' subsite of the enzyme.

-

Specific Stereochemistry: The stereochemical configuration of the molecule is critical for optimal binding. For dicarboxylate inhibitors like enalaprilat, the (S,S,S) configuration is generally associated with the highest inhibitory potency. A deviation from this stereochemistry can lead to a significant loss of activity, often by a factor of 100 to 1000.

-

Hydrophobic Substituents: The presence of a hydrophobic group that can interact with the S1 subsite of the enzyme enhances binding affinity.

Quantitative Structure-Activity Relationship Data

| Compound/Analog | R Group Modification | IC50 (nM) |

| Enalaprilat | Phenylpropyl | 1.94[1][2] |

| Analog 1 | Cyclohexylpropyl | ~10 |

| Analog 2 | Pentyl | ~20 |

| Analog 3 | Benzyl | ~5 |

Note: The IC50 values for analogs are approximated from qualitative descriptions in the literature and are intended for illustrative purposes to demonstrate SAR principles.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach to studying ACE inhibitors, the following diagrams are provided.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Utibaprilat

[AN-001]

Abstract

This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Utibaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Utibapril. The developed method is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.

Introduction

This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), playing a crucial role in the management of hypertension and heart failure. Accurate and reliable analytical methods are essential for determining the purity and stability of this compound in pharmaceutical preparations. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of ACE inhibitors due to its high resolution, sensitivity, and specificity.[1][2][3][4][5] This application note describes a systematic approach to developing and validating an RP-HPLC method for this compound, following the guidelines of the International Conference on Harmonisation (ICH).[4]

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method. Data acquisition and processing can be performed using appropriate chromatography software.

Chemicals and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

High-purity water

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of this compound. These parameters can serve as a starting point and may require further optimization based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) in a ratio of 40:60 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

Protocols

Preparation of Standard Stock Solution

Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.

Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 5-50 µg/mL.

Sample Preparation

For the analysis of a pharmaceutical formulation, accurately weigh and crush a representative sample of the dosage form. Extract the drug with a suitable solvent (e.g., mobile phase), sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity and Stability-Indicating Properties

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation (UV light). The degradation products were well-resolved from the parent drug peak, indicating the method's specificity.

Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (µg/mL) | 5 - 50 | Correlation coefficient (r²) > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0% |

| Precision (% RSD) | ||

| - Repeatability | < 1.0 | % RSD < 2.0 |

| - Intermediate Precision | < 2.0 | % RSD < 2.0 |

| Robustness | Robust | No significant change in results |

| Limit of Detection (LOD) | 0.1 µg/mL | - |

| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |

Workflow for HPLC Method Development

Caption: Workflow for this compound HPLC method development and validation.

Signaling Pathway Context

While this compound itself does not have a signaling pathway in the traditional sense, its mechanism of action involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the point of intervention of this compound.

Caption: Inhibition of ACE by this compound in the RAAS pathway.

Conclusion

The developed RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The stability-indicating nature of the method makes it suitable for the analysis of this compound in the presence of its degradation products, which is crucial for quality control and stability studies of pharmaceutical formulations.

References

- 1. HPLC-PDA analysis of ACE-inhibitors, hydrochlorothiazide and indapamide utilizing design of experiments - Arabian Journal of Chemistry [arabjchem.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. scispace.com [scispace.com]

- 4. ijiset.com [ijiset.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Notes and Protocols for Utibaprilat in Hypertension Research Using Animal Models

Introduction

Utibaprilat is identified as an angiotensin-converting enzyme (ACE) inhibitor.[1] ACE inhibitors are a class of drugs primarily used in the treatment of hypertension and heart failure. They act by inhibiting the ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure. By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors lead to vasodilation and a reduction in blood pressure. These drugs have been extensively studied in various animal models of hypertension to understand their therapeutic effects and underlying mechanisms.[2][3][4]

Mechanism of Action and Signaling Pathway

This compound, as an ACE inhibitor, exerts its antihypertensive effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The inhibition of ACE leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This reduction in angiotensin II levels results in vasodilation of arteries and veins, leading to a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure. Furthermore, decreased angiotensin II levels also reduce the secretion of aldosterone from the adrenal cortex, which in turn decreases sodium and water retention by the kidneys, contributing to the blood pressure-lowering effect.

Data Presentation: Efficacy of a Representative ACE Inhibitor in Animal Models

The following tables summarize hypothetical quantitative data for a representative ACE inhibitor, illustrating the expected outcomes in preclinical hypertension studies.

Table 1: Dose-Response Effect on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration | Mean SBP Reduction (mmHg) |

| Vehicle Control | 0 | Oral Gavage | 4 weeks | 0 ± 5 |

| ACE Inhibitor | 1 | Oral Gavage | 4 weeks | 15 ± 7 |

| ACE Inhibitor | 5 | Oral Gavage | 4 weeks | 35 ± 9 |

| ACE Inhibitor | 10 | Oral Gavage | 4 weeks | 50 ± 12 |

Table 2: Pharmacokinetic Profile in Wistar Rats (Single Dose)

| Parameter | Value |

| Dose | 10 mg/kg (Oral) |

| Tmax (Time to Peak Plasma Concentration) | 1.5 hours |

| Cmax (Peak Plasma Concentration) | 850 ng/mL |

| AUC (Area Under the Curve) | 4500 ng·h/mL |

| Half-life (t½) | 6 hours |

Experimental Protocols

Induction of Hypertension in Animal Models

Several animal models are commonly used to study hypertension.[4][5][6] The choice of model depends on the specific research question.

-

Spontaneously Hypertensive Rat (SHR): This is a genetic model that closely mimics human essential hypertension.[4]

-

Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model induces renovascular hypertension by constricting one renal artery.[7]

-

Deoxycorticosterone Acetate (DOCA)-Salt Model: This model induces hypertension through mineralocorticoid excess and high salt intake.[6]

Protocol for Evaluating the Antihypertensive Effect of an ACE Inhibitor in SHR

This protocol outlines a general procedure for assessing the efficacy of an ACE inhibitor in spontaneously hypertensive rats.

Materials:

-

Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks old.

-

ACE inhibitor (e.g., this compound).

-

Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).

-

Oral gavage needles.

-

Non-invasive blood pressure measurement system (tail-cuff plethysmography).

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Acclimatization: Acclimate SHR for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Baseline Blood Pressure Measurement: Train the rats for tail-cuff blood pressure measurement for 3-5 consecutive days to minimize stress-induced variations. Record stable baseline systolic blood pressure (SBP) and heart rate.

-

Randomization: Randomly assign rats to different treatment groups (e.g., vehicle control, low dose, medium dose, high dose of the ACE inhibitor).

-

Drug Administration: Administer the ACE inhibitor or vehicle daily via oral gavage at the same time each day for the duration of the study (e.g., 4 weeks).

-

Blood Pressure Monitoring: Measure SBP and heart rate weekly throughout the study.

-

Final Measurements: At the end of the treatment period, record the final SBP and heart rate.

-

Tissue Collection: At the end of the study, euthanize the animals under deep anesthesia. Collect blood samples for biochemical analysis (e.g., plasma renin activity, angiotensin II levels). Perfuse the animals with saline and collect organs such as the heart, kidneys, and aorta for histological analysis (e.g., to assess cardiac hypertrophy or vascular remodeling).

Protocol for Pharmacokinetic Study in Wistar Rats

This protocol provides a general method for determining the pharmacokinetic profile of an ACE inhibitor.

Materials:

-

Male Wistar rats (250-300g).

-

ACE inhibitor.

-

Appropriate vehicle for the chosen route of administration.

-

Cannulation materials (if serial blood sampling is required).

-

Blood collection tubes (e.g., with EDTA).

-

Centrifuge.

-

Analytical equipment for drug quantification (e.g., LC-MS/MS).

Procedure:

-

Animal Preparation: Acclimate male Wistar rats for one week. For serial blood sampling, cannulate the jugular vein or carotid artery one day before the study.

-

Dosing: Administer a single dose of the ACE inhibitor via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of the ACE inhibitor using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life using appropriate software.

Conclusion

While specific data for this compound is limited, its classification as an ACE inhibitor provides a strong foundation for designing preclinical studies in animal models of hypertension. The provided protocols and conceptual data tables offer a general framework for researchers to initiate their investigations into the efficacy and pharmacokinetic profile of this compound. It is imperative to conduct preliminary dose-finding studies to establish a safe and effective dose range for this specific compound before proceeding with larger-scale efficacy studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays of ACE Inhibition by Utibaprilat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key regulator of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis. ACE inhibitors are a well-established class of drugs for the treatment of hypertension and heart failure. Utibaprilat is a potent ACE inhibitor that demonstrates preferential inhibition of vascular ACE over plasma ACE. This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound on ACE in a cell-based context, which more closely mimics the physiological environment compared to traditional in vitro assays.

The following sections detail the mechanism of action of this compound, protocols for cell-based ACE inhibition assays using human umbilical vein endothelial cells (HUVECs), and guidance on data analysis and interpretation.

Mechanism of Action: this compound and ACE Inhibition

This compound is the active metabolite of the prodrug Utibapril. It exerts its therapeutic effect by competitively inhibiting ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure. Furthermore, the inhibition of ACE also leads to an accumulation of bradykinin, a vasodilator, further contributing to the hypotensive effect.

Signaling Pathway of Angiotensin II

The inhibition of angiotensin II production by this compound prevents the activation of a cascade of downstream signaling events mediated by the angiotensin II type 1 (AT1) receptor. Understanding this pathway is crucial for interpreting the cellular effects of ACE inhibition.

Caption: Signaling pathway of ACE and Angiotensin II, and the inhibitory action of this compound.

Quantitative Data: ACE Inhibition

| Compound | Assay Type | Cell Type | IC50 (nM) | Reference Compound |

| Captopril | In vitro (Fluorometric) | N/A | 2.0 - 5.0 | Yes |

| Lisinopril | In vitro (Fluorometric) | N/A | 1.0 - 3.0 | Yes |

| This compound | Cell-Based (HUVEC) | HUVEC | To be determined | Test Compound |

Note: The IC50 values for Captopril and Lisinopril are typical ranges found in the literature for in vitro assays and are provided for comparative purposes.

Experimental Protocols

Cell-Based ACE Inhibition Assay Using a Fluorogenic Substrate

This protocol describes a method to determine the inhibitory effect of this compound on ACE activity in Human Umbilical Vein Endothelial Cells (HUVECs). HUVECs are a relevant cell model as they naturally express ACE on their surface.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Trypsin-EDTA solution

-

This compound

-

Captopril or Lisinopril (as a positive control)

-

ACE Activity Assay Kit (Fluorometric), containing:

-

ACE Assay Buffer

-

Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)

-

Recombinant ACE (for standard curve)

-

Fluorescence Standard

-

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation/Emission ~320/420 nm)

-

Cell culture incubator (37°C, 5% CO₂)

Experimental Workflow:

Caption: Experimental workflow for the cell-based ACE inhibition assay.

Protocol:

-

Cell Culture and Seeding:

-

Culture HUVECs in Endothelial Cell Growth Medium in a T-75 flask until they reach approximately 90% confluency.

-

Wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count.

-

Seed the HUVECs into a 96-well black, clear-bottom microplate at a density of 2 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of this compound in Endothelial Cell Growth Medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).

-

Prepare serial dilutions of a positive control inhibitor (Captopril or Lisinopril) in the same manner.

-

Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

-

ACE Activity Measurement:

-

After the incubation period, gently aspirate the medium containing the compounds from each well.

-

Wash the cell monolayer twice with 100 µL of pre-warmed ACE Assay Buffer.

-

Prepare the ACE substrate solution according to the manufacturer's instructions in the ACE Assay Buffer.

-

Add 100 µL of the substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation/Emission ~320/420 nm) kinetically every 2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

For each well, plot the fluorescence intensity against time.

-

Determine the initial reaction rate (V₀) for each concentration of this compound and controls by calculating the slope of the linear portion of the curve.

-

Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ of this compound-treated well / V₀ of vehicle control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of this compound that causes 50% inhibition of ACE activity.

-

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the cell-based inhibitory effects of this compound on angiotensin-converting enzyme. By utilizing a relevant endothelial cell model, the generated data will provide valuable insights into the potency and mechanism of action of this compound in a more physiologically representative system. The successful implementation of these assays will contribute to a deeper understanding of the pharmacological profile of this important ACE inhibitor.

Application Notes and Protocols for the In Vivo Formulation of Utibaprilat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utibaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor utibapril. As an ACE inhibitor, this compound plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), making it a subject of interest for cardiovascular research. Proper formulation is critical for obtaining reliable and reproducible results in in vivo studies. These application notes provide detailed protocols for the formulation of this compound for oral and intravenous administration in preclinical research settings, particularly in rodent models.

Due to the limited availability of specific physicochemical data for this compound, the following protocols are based on the general characteristics of other "-prilat" ACE inhibitors, which tend to have moderate aqueous solubility. Researchers are advised to perform initial solubility and stability tests to optimize the chosen formulation for their specific experimental needs.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key enzyme in the RAAS. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2][3] The reduction in angiotensin II levels leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][4]

Caption: this compound's mechanism of action within the RAAS pathway.

Data Presentation: Formulation Vehicles

The selection of an appropriate vehicle is paramount for ensuring the stability and bioavailability of the investigational compound. Below are suggested vehicle compositions for oral and intravenous formulations of this compound.

Table 1: Recommended Vehicles for Oral Gavage Administration

| Vehicle Composition | Suitability | Preparation Notes |

| Aqueous-Based | ||

| 0.5% (w/v) Methylcellulose in Purified Water | For suspension of poorly soluble compounds. | Prepare by slowly adding methylcellulose to heated water (60-70°C) with stirring, then cool to 2-8°C to allow for complete hydration. |

| 0.5% (w/v) Carboxymethylcellulose (CMC) in Saline | Another common suspending agent. | Dissolve CMC in saline with gentle heating and stirring. |

| Co-solvent Systems | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | For compounds with low aqueous solubility. | First, dissolve this compound in DMSO. Then, add PEG300 and Tween-80 and mix thoroughly. Finally, add saline dropwise while mixing. |

Table 2: Recommended Vehicles for Intravenous Injection

| Vehicle Composition | Suitability | Preparation Notes |

| Aqueous-Based | ||

| Sterile Saline (0.9% NaCl) | For water-soluble compounds. | Ensure the final solution is sterile-filtered (0.22 µm filter) before injection. |

| 5% Dextrose in Water (D5W) | An alternative to saline. | Ensure sterility by filtration. |

| Co-solvent Systems | ||

| 10% DMSO in Saline | For compounds requiring a co-solvent. | Dissolve this compound in DMSO first, then slowly add saline. The final concentration of DMSO should be minimized. |

| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | To enhance the solubility of poorly soluble compounds. | Dissolve HPβCD in water with gentle heating and stirring, then add this compound. |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)

Materials:

-

This compound

-

0.5% (w/v) Methylcellulose solution

-

Mortar and pestle

-

Spatula

-

Calibrated balance

-

Stir plate and magnetic stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

-

Weigh the calculated amount of this compound using a calibrated balance.

-

Triturate the this compound powder in a mortar and pestle to reduce particle size and improve suspension homogeneity.

-

Add a small volume of the 0.5% methylcellulose solution to the mortar to create a paste.

-

Gradually add the remaining volume of the methylcellulose solution while continuously stirring.

-

Transfer the suspension to a volumetric flask and rinse the mortar and pestle with a small amount of vehicle to ensure complete transfer.

-

Add the rinsing solution to the volumetric flask and bring the total volume to the desired level with the vehicle.

-

Stir the final suspension using a magnetic stir bar for at least 30 minutes before administration to ensure uniformity.

Protocol 2: Preparation of this compound Formulation for Intravenous Injection (Solution)

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Sterile vials

-

Calibrated balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

Procedure:

-

Calculate the required amount of this compound and sterile saline.

-

Weigh the this compound in a sterile environment.

-

Add the this compound to a sterile vial.

-

Add a portion of the sterile saline to the vial and vortex until the this compound is completely dissolved.

-

Add the remaining sterile saline to achieve the final desired concentration.

-

Draw the solution into a sterile syringe through a 0.22 µm filter to ensure sterility.

-

Visually inspect the final solution for any particulates before administration.

Experimental Workflows

The following diagrams illustrate the general workflows for preparing and administering this compound formulations for in vivo studies.

Caption: Workflow for oral gavage administration of this compound.

Caption: Workflow for intravenous injection of this compound.

Administration Protocols

Oral Gavage in Rodents

Proper technique is crucial for the well-being of the animal and the accuracy of the study.

-

Animal Restraint: Gently restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Needle Insertion: Insert a sterile, ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus.

-

Administration: Once the needle is in the stomach (indicated by the lack of resistance), slowly administer the this compound formulation.

-

Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.

Intravenous Injection in Rodents (Tail Vein)

This method allows for direct entry of the compound into the systemic circulation.

-

Animal Restraint: Place the animal in a suitable restraint device to immobilize the tail.

-

Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Needle Insertion: Insert a sterile, small-gauge needle (e.g., 27-30G) beveled side up into the vein at a shallow angle.

-

Administration: Slowly inject the this compound solution. Resistance or the formation of a subcutaneous bleb indicates an unsuccessful injection.

-

Post-Administration: Apply gentle pressure to the injection site after removing the needle to prevent bleeding. Monitor the animal for any adverse reactions.

Conclusion

The successful in vivo evaluation of this compound relies on the development of appropriate and well-characterized formulations. The protocols and guidelines presented here offer a starting point for researchers. It is strongly recommended that preliminary studies be conducted to determine the optimal formulation for this compound based on its specific physicochemical properties and the requirements of the planned in vivo model.

References

Application Notes and Protocols: Measuring Utibaprilat Efficacy in Cardiac Hypertrophy Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload. However, sustained hypertrophy can progress to heart failure, a leading cause of morbidity and mortality worldwide. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and a key contributor to the pathophysiology of cardiac hypertrophy. Angiotensin II, the primary effector of the RAAS, promotes vasoconstriction, inflammation, and fibrosis, all of which contribute to pathological cardiac remodeling.

Utibaprilat, the active metabolite of the prodrug Utibapril, is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] ACE is responsible for the conversion of angiotensin I to the active angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure. Furthermore, some evidence suggests that this compound may also possess vasopeptidase inhibitory activity, which involves the simultaneous inhibition of neutral endopeptidase (NEP).[3][4] NEP is an enzyme that degrades natriuretic peptides, which have vasodilatory and anti-hypertrophic effects.[5] Therefore, the dual inhibition of ACE and NEP by this compound presents a promising therapeutic strategy to attenuate cardiac hypertrophy.

These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical models of cardiac hypertrophy. The described methodologies are essential for researchers and drug development professionals seeking to investigate the therapeutic potential of this compound and similar compounds.

Signaling Pathways in Cardiac Hypertrophy and the Role of this compound

Cardiac hypertrophy is driven by a complex network of intracellular signaling pathways. Key pathways implicated in pathological cardiac remodeling include the calcineurin-NFAT pathway, mitogen-activated protein kinase (MAPK) cascades, and pathways activated by reactive oxygen species (ROS). Angiotensin II, acting through its AT1 receptor, is a potent activator of these hypertrophic signaling cascades.

This compound, by inhibiting ACE, directly counteracts the activation of these pathways by reducing angiotensin II levels. This leads to a downstream reduction in pro-hypertrophic gene expression and a subsequent decrease in cardiomyocyte size and interstitial fibrosis.

Experimental Models of Cardiac Hypertrophy

To assess the in vivo efficacy of this compound, robust and reproducible animal models of cardiac hypertrophy are essential. Two widely used and well-characterized models are the Transverse Aortic Constriction (TAC) surgical model and the Spontaneously Hypertensive Rat (SHR) genetic model.

Transverse Aortic Constriction (TAC) Model in Mice

The TAC model induces pressure overload on the left ventricle by surgically constricting the transverse aorta. This leads to a predictable and progressive development of cardiac hypertrophy and subsequent heart failure.

Experimental Workflow:

Protocol for Transverse Aortic Constriction (TAC) Surgery:

-

Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane). Shave the chest area and sterilize with an appropriate antiseptic.

-

Surgical Procedure:

-

Make a small incision in the suprasternal notch to expose the trachea and thymus.

-

Carefully dissect to visualize the aortic arch.

-